molecular formula C14H15ClN6O2S B275616 N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B275616
M. Wt: 366.8 g/mol
InChI Key: CGDHFJQWFXVDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a tetrazole ring, a benzyl group, and a thiophene moiety

Properties

Molecular Formula

C14H15ClN6O2S

Molecular Weight

366.8 g/mol

IUPAC Name

1-N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C14H15ClN6O2S/c1-22-12-6-9(7-17-21-14(16)18-19-20-21)5-11(15)13(12)23-8-10-3-2-4-24-10/h2-6,17H,7-8H2,1H3,(H2,16,18,20)

InChI Key

CGDHFJQWFXVDRB-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 3-chloro-5-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol in the presence of a base such as potassium carbonate (K~2~CO~3~) in a solvent like dimethylformamide (DMF).

    Tetrazole Ring Formation: The benzyl intermediate is then reacted with sodium azide (NaN~3~) and ammonium chloride (NH~4~Cl) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the tetrazole ring.

    Final Coupling: The final step involves coupling the tetrazole intermediate with a suitable amine, such as 1,5-diaminopentane, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The chloro group on the benzyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, bases like NaOH or KOH

Major Products

    Oxidation: Sul

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